molecular formula C10H14BrN3O2 B13975266 Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate

Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate

Cat. No.: B13975266
M. Wt: 288.14 g/mol
InChI Key: PMYLOWRZMQYINP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate is an organic compound with the molecular formula C10H14BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate typically involves the bromination of a pyrimidine derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the reaction of 4-(bromomethyl)pyrimidine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of hydroxylated or carbonylated pyrimidine derivatives.

    Reduction: Formation of methyl-substituted pyrimidine derivatives.

Scientific Research Applications

Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butyl carbamate group provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but with a phenyl ring instead of a pyrimidine ring.

    Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate: Similar structure but with the bromomethyl group at a different position on the pyrimidine ring.

    Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Contains an oxazole ring fused to the pyridine ring.

Uniqueness

Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate is unique due to the specific positioning of the bromomethyl and tert-butyl carbamate groups on the pyrimidine ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)pyrimidin-5-yl]carbamate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-5-12-6-13-7(8)4-11/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

PMYLOWRZMQYINP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN=C1CBr

Origin of Product

United States

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